Cas no 4698-96-8 (2-({1,1'-biphenyl-4-yloxy}methyl)oxirane)
2-({1,1'-biphenyl-4-yloxy}methyl)oxirane Chemical and Physical Properties
Names and Identifiers
-
- Oxirane,2-[([1,1'-biphenyl]-4-yloxy)methyl]-
- 2-((1,1’-biphenyl-4-yloxy)methyl)-oxiran
- 2-[(1,1'-BIPHENYL-4-YLOXY)METHYL]OXIRANE
- 2-[(4-phenylphenoxy)methyl]oxirane
- (2R)-2-[(biphenyl-4-yloxy)methyl]oxirane
- (2S)-2-[(biphenyl-4-yloxy)methyl]oxirane
- 1-(Biphenyl-4-yloxy)-2,3-epoxypropane
- 2-[(biphenyl-4-yloxy)methyl]oxirane
- 4-Biphenylyl glycidyl ether
- CCRIS 2066
- Ether, 4-biphenylyl 2,3-epoxypropyl
- Oxirane, 2-((1,1'-biphenyl-4-yloxy)methyl)-
- p-Phenylphenyl glycidyl ether
- Propane, 1-(4-biphenyloxy)-2,3-epoxy- (7CI,8CI)
- 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane
- H5GKW1LK0O
- 4698-96-8
- 2-((1,1'-biphenyl-4-yloxy)methyl)-oxiran
- CALCIUMCYCLOBARBITAL
- OXIRANE, 2-(((1,1'-BIPHENYL)-4-YLOXY)METHYL)-
- 2-[([1,1'-biphenyl]-4-yloxy)methyl]oxirane
- VS-09241
- 2-(((1,1'-BIPHENYL)-4-YLOXY)METHYL)OXIRANE
- F1276-0030
- AKOS016051086
- Propane, 1-(4-biphenyloxy)-2,3-epoxy-
- 2-({[1,1'-biphenyl]-4-yloxy}methyl)oxirane
- GLYCIDYL 4-PHENYLPHENYL ETHER
- 2-((1,1-biphenyl-4-yloxy)methyl)-oxiran
- SCHEMBL476278
- UNII-H5GKW1LK0O
- EINECS 225-174-7
- p-phenylphenol glycidyl ether
- SR-01000011057
- Q27279671
- GXANCFOKAWEPIS-UHFFFAOYSA-N
- 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane
- ((4-PHENYLPHENOXY)METHYL)OXIRANE
- 4-(2,3-epoxypropoxy)-biphenyl
- DTXSID90963711
- 2-(([1,1'-biphenyl]-4-yloxy)methyl)oxirane
- SR-01000011057-1
- EN300-10632
- NS00045500
- Z56347388
- 4-phenylphenoxymethyloxirane
- AKOS001393778
-
- Inchi: 1S/C15H14O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-10-15-11-17-15/h1-9,15H,10-11H2
- InChI Key: GXANCFOKAWEPIS-UHFFFAOYSA-N
- SMILES: O1CC1COC1C=CC(=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 226.09942
- Monoisotopic Mass: 226.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 21.8Ų
Experimental Properties
- PSA: 21.76
2-({1,1'-biphenyl-4-yloxy}methyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B523018-50mg |
2-(4-Phenylphenoxymethyl)oxirane |
4698-96-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B523018-100mg |
2-(4-Phenylphenoxymethyl)oxirane |
4698-96-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B523018-500mg |
2-(4-Phenylphenoxymethyl)oxirane |
4698-96-8 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM561229-100mg |
2-(([1,1'-Biphenyl]-4-yloxy)methyl)oxirane |
4698-96-8 | 97% | 100mg |
$170 | 2024-07-16 | |
| Chemenu | CM561229-250mg |
2-(([1,1'-Biphenyl]-4-yloxy)methyl)oxirane |
4698-96-8 | 97% | 250mg |
$233 | 2024-07-16 | |
| Chemenu | CM561229-1g |
2-(([1,1'-Biphenyl]-4-yloxy)methyl)oxirane |
4698-96-8 | 97% | 1g |
$551 | 2024-07-16 | |
| Enamine | EN300-10632-0.05g |
2-[(4-phenylphenoxy)methyl]oxirane |
4698-96-8 | 95% | 0.05g |
$40.0 | 2023-10-28 | |
| Enamine | EN300-10632-0.1g |
2-[(4-phenylphenoxy)methyl]oxirane |
4698-96-8 | 95% | 0.1g |
$59.0 | 2023-10-28 | |
| Enamine | EN300-10632-0.25g |
2-[(4-phenylphenoxy)methyl]oxirane |
4698-96-8 | 95% | 0.25g |
$84.0 | 2023-10-28 | |
| Enamine | EN300-10632-0.5g |
2-[(4-phenylphenoxy)methyl]oxirane |
4698-96-8 | 95% | 0.5g |
$132.0 | 2023-10-28 |
2-({1,1'-biphenyl-4-yloxy}methyl)oxirane Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane
Professional Introduction to Compound with CAS No. 4698-96-8 and Product Name: 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane
The compound with the CAS number 4698-96-8 and the product name 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.
At the core of understanding this compound lies its molecular structure, which consists of an oxirane ring linked to a biphenyl-4-yloxy moiety. The presence of the oxirane ring, also known as an epoxide, introduces a high degree of reactivity, making it a valuable intermediate in synthetic organic chemistry. The biphenyl-4-yloxy group, on the other hand, contributes to the compound's solubility and stability, as well as its interaction with biological targets.
Recent advancements in the field of medicinal chemistry have highlighted the importance of oxirane-containing derivatives in drug design. These compounds have been explored for their ability to undergo ring-opening reactions, which can be harnessed to create more complex molecular architectures. This property is particularly useful in the development of protease inhibitors, where precise control over molecular geometry is crucial for efficacy.
The 1,1'-biphenyl-4-yloxy moiety in the compound's structure suggests potential interactions with aromatic-based biological targets. Biphenyl derivatives are well-known for their role in various pharmacological applications, including antipsychotics and anti-inflammatory agents. The combination of these structural elements in 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane may lead to novel therapeutic strategies targeting diseases associated with aberrant protein-protein interactions.
In the context of current research, this compound has been investigated for its potential role in modulating enzyme activity. Specifically, studies have suggested that the oxirane ring can act as a Michael acceptor, facilitating reactions with nucleophiles such as cysteine residues in proteins. This mechanism has been explored in the development of targeted therapeutics for conditions like cancer and neurodegenerative diseases.
The biphenyl-4-yloxy group also contributes to the compound's pharmacokinetic properties. Biphenyl derivatives are known for their favorable solubility profiles, which can enhance bioavailability and reduce systemic toxicity. This characteristic makes 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane a promising candidate for further development as a drug candidate or a key intermediate in synthetic chemistry.
Recent studies have also explored the use of this compound in combinatorial chemistry approaches. The reactivity of the oxirane ring allows for rapid diversification of molecular structures, enabling researchers to generate libraries of compounds with tailored properties. Such libraries are invaluable in high-throughput screening campaigns aimed at identifying lead compounds for further optimization.
The compound's potential applications extend beyond pharmaceuticals into materials science and agrochemicals. The unique structural features of 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane make it a versatile building block for creating novel polymers and surface-active agents. These applications are particularly relevant in developing sustainable materials that mimic natural biological processes.
In conclusion, the compound with CAS number 4698-96-8 and product name 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane represents a multifaceted molecule with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable tool for chemists and biologists alike, offering new avenues for drug discovery and material innovation.
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